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molecular formula C13H14O3 B3058098 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one CAS No. 87769-42-4

2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one

Cat. No. B3058098
M. Wt: 218.25 g/mol
InChI Key: YXFOYPAZJOIURV-UHFFFAOYSA-N
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Patent
US05436224

Procedure details

A mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethyl amine (compound of Example 4) (0.65 g) was heated at 150° C. for 30 minutes for reaction. The reaction mixture was recrystallized from a mixed solvent composed of hexane and ethyl acetate to obtain the captioned compound (0.90 g).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethyl amine
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](=[O:16])O[C:10](C)(C)[O:11][C:12]=2[CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=[N:18][C:19]([CH3:29])([C:21]1[CH:26]=[C:25]([Cl:27])[CH:24]=[C:23]([Cl:28])[CH:22]=1)[CH3:20]>>[CH3:13][C:12]1[O:11][CH2:10][N:18]([C:19]([CH3:29])([C:21]2[CH:22]=[C:23]([Cl:28])[CH:24]=[C:25]([Cl:27])[CH:26]=2)[CH3:20])[C:8](=[O:16])[C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(OC(OC1C)(C)C)=O
Name
N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethyl amine
Quantity
0.65 g
Type
reactant
Smiles
C=NC(C)(C1=CC(=CC(=C1)Cl)Cl)C
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=NC(C)(C1=CC(=CC(=C1)Cl)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was recrystallized from a mixed solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(N(CO1)C(C)(C1=CC(=CC(=C1)Cl)Cl)C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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